Cas no 1504192-03-3 (2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine)

2-(4-Methoxy-3,5-dimethylphenyl)methylpyrrolidine is a pyrrolidine derivative featuring a methoxy- and dimethyl-substituted phenyl group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The methoxy and dimethyl groups enhance stability and influence reactivity, while the pyrrolidine moiety offers versatility for further functionalization. Its well-defined molecular architecture is advantageous for developing ligands, catalysts, or bioactive compounds. The compound's purity and consistent performance make it suitable for precision applications in medicinal chemistry and material science. Proper handling and storage under inert conditions are recommended to maintain its integrity.
2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine structure
1504192-03-3 structure
Product name:2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine
CAS No:1504192-03-3
MF:C14H21NO
MW:219.322643995285
CID:5851198
PubChem ID:82615982

2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine
    • 1504192-03-3
    • EN300-1845769
    • 2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine
    • Inchi: 1S/C14H21NO/c1-10-7-12(8-11(2)14(10)16-3)9-13-5-4-6-15-13/h7-8,13,15H,4-6,9H2,1-3H3
    • InChI Key: YSDGHZRFVKDLCN-UHFFFAOYSA-N
    • SMILES: O(C)C1C(C)=CC(=CC=1C)CC1CCCN1

Computed Properties

  • Exact Mass: 219.162314293g/mol
  • Monoisotopic Mass: 219.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 21.3Ų

2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1845769-0.5g
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine
1504192-03-3
0.5g
$1221.0 2023-09-19
Enamine
EN300-1845769-10.0g
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine
1504192-03-3
10g
$5467.0 2023-06-03
Enamine
EN300-1845769-2.5g
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine
1504192-03-3
2.5g
$2492.0 2023-09-19
Enamine
EN300-1845769-5.0g
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine
1504192-03-3
5g
$3687.0 2023-06-03
Enamine
EN300-1845769-0.25g
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine
1504192-03-3
0.25g
$1170.0 2023-09-19
Enamine
EN300-1845769-1g
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine
1504192-03-3
1g
$1272.0 2023-09-19
Enamine
EN300-1845769-0.1g
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine
1504192-03-3
0.1g
$1119.0 2023-09-19
Enamine
EN300-1845769-5g
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine
1504192-03-3
5g
$3687.0 2023-09-19
Enamine
EN300-1845769-10g
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine
1504192-03-3
10g
$5467.0 2023-09-19
Enamine
EN300-1845769-0.05g
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine
1504192-03-3
0.05g
$1068.0 2023-09-19

Additional information on 2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine

Introduction to 2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine (CAS No. 1504192-03-3)

2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine, identified by its CAS number 1504192-03-3, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a pyrrolidine core appended with a 4-methoxy-3,5-dimethylphenyl substituent, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups in this compound makes it a promising candidate for further exploration in drug discovery and development.

The methylpyrrolidine moiety is a well-known pharmacophore in medicinal chemistry, often found in bioactive molecules due to its ability to interact with biological targets in a favorable manner. Pyrrolidine derivatives have been extensively studied for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. The presence of the 4-methoxy-3,5-dimethylphenyl group adds an additional layer of complexity, potentially influencing the compound's solubility, metabolic stability, and overall pharmacokinetic profile.

In recent years, there has been a growing interest in the development of novel compounds with tailored biological activities. The structural features of 2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine make it an attractive scaffold for designing molecules that can interact with specific targets in the body. For instance, the methoxy and dimethyl groups on the aromatic ring may contribute to hydrophobic interactions with biological receptors, while the pyrrolidine ring can engage in hydrogen bonding or other non-covalent interactions.

The synthesis of 2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine involves sophisticated organic chemistry techniques, including cross-coupling reactions and cyclization processes. These synthetic strategies are crucial for constructing the complex framework of the molecule while maintaining high yields and purity. Advanced spectroscopic methods such as NMR and mass spectrometry are employed to confirm the structural integrity of the compound at each synthetic step.

The potential applications of 2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine extend across multiple therapeutic areas. Preliminary studies have suggested that this compound may exhibit properties relevant to central nervous system (CNS) disorders, inflammation, and metabolic diseases. The ability to modulate these pathways makes it a valuable candidate for further investigation in preclinical models.

In the context of drug discovery, computational modeling and molecular docking studies have played a pivotal role in understanding the interactions between 2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine and potential biological targets. These studies help predict binding affinities and identify key residues involved in receptor interactions. By leveraging computational tools, researchers can optimize the structure of the compound to enhance its pharmacological properties.

The pharmacokinetic behavior of 2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine is another critical aspect that needs thorough investigation. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be carefully evaluated to ensure that the compound is safe and effective for therapeutic use. In vitro and in vivo studies are conducted to assess these parameters and provide insights into the compound's overall suitability for drug development.

In conclusion, 2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine represents a fascinating molecule with potential applications in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further exploration. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in advancing our understanding of disease processes and developing novel treatments.

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